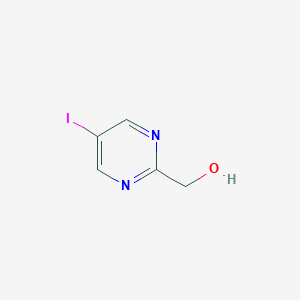
(5-Iodopyrimidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “(5-Iodopyrimidin-2-yl)methanol” consists of a pyrimidine ring with an iodine atom at the 5th position and a methanol group attached to the 2nd position.Wissenschaftliche Forschungsanwendungen
Photochemical Properties : The photochemical reduction of pyrimidinols, including derivatives similar to (5-Iodopyrimidin-2-yl)methanol, has been a subject of study. For instance, Pfoertner (1975) explored the π,π*-excitation of 4,6-dimethyl-2-pyrimidinol in methanol, leading to different addition products (Pfoertner, 1975).
Intermediate in Synthesis Reactions : (5-Iodopyrimidin-2-yl)methanol is used as an intermediate in various synthesis processes. For example, Goodby et al. (1996) described its use in palladium-catalysed cross-coupling reactions for synthesizing substituted pyrimidine compounds (Goodby et al., 1996).
Catalytic Applications : The compound has been used in studies involving catalytic reactions. For instance, Kaiba et al. (2020) described the synthesis of nickel-doped TiO2 nanoparticles as a catalyst for preparing substituted pyridopyrimidines, starting from a similar compound (Kaiba et al., 2020).
Heterocyclic Compound Synthesis : Its derivatives are instrumental in the synthesis of heterocyclic compounds. Sambaiah et al. (2017) utilized a related pyrimidine derivative for synthesizing novel fused chromone–pyrimidine hybrids via ANRORC rearrangement (Sambaiah et al., 2017).
Polarographic Studies : Chiang (1958) investigated the polarographic oxidation of various pyrimidines, highlighting the importance of compounds like (5-Iodopyrimidin-2-yl)methanol in understanding the electrochemical properties of pyrimidine derivatives (Chiang, 1958).
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-iodopyrimidin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBOIBCQADLRBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CO)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Iodopyrimidin-2-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

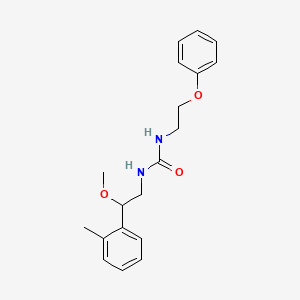
![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2415362.png)


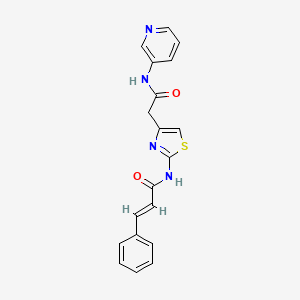
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2415369.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2415374.png)
![Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2415375.png)
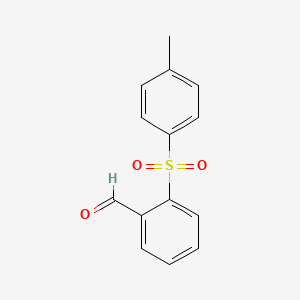
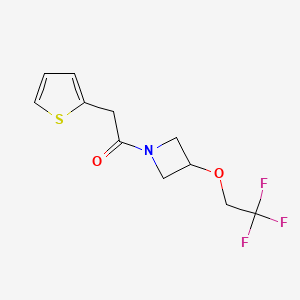
![3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2415378.png)
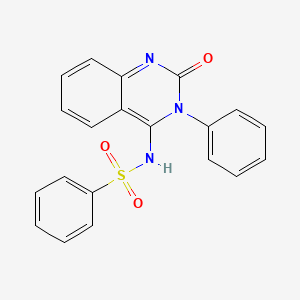
methanesulfonamide](/img/structure/B2415381.png)